![molecular formula C14H9FO4 B599233 3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid CAS No. 1261893-62-2](/img/structure/B599233.png)
3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid
Overview
Description
“3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid” is a chemical compound with the molecular weight of 216.21 . It is also known as 2-Carboxy-3’-fluorobiphenyl or 2-(3-Fluorophenyl)benzoic acid .
Molecular Structure Analysis
The molecular structure of “3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid” can be represented by the InChI code: 1S/C13H9FO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16) .Chemical Reactions Analysis
As a biphenyl derivative, “3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid” may undergo similar reactions to other biphenyl compounds. These can include electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical form of “3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid” is solid . It has a boiling point of 96-98 degrees Celsius . Unfortunately, no further physical and chemical properties were found in the search results.Scientific Research Applications
Use in Fluorinated Metal–Organic Frameworks (F-MOFs)
Fluorinated Metal–Organic Frameworks (F-MOFs) are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . The 3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid could potentially be used as a fluorinated linker in the synthesis of these F-MOFs .
Gas Sorption and Separation
The study of F-MOFs shows how the insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules . The compounds can find application in gas sorption and separation .
Improvement in Moisture Stability
In addition to gas sorption and separation, the hydrophobicity of F-MOFs tends to increase compared to non-fluorinated analogues, resulting in an overall improvement in moisture stability .
Use in Sustainable Energy Solutions
The United Nations’ 2030 Agenda for Sustainable Development and the Paris Agreement on Climate Change have proposed several urgent goals for member states to achieve over the next decade, including a dedicated goal on energy . F-MOFs, potentially synthesized using 3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid, could contribute to these sustainable energy solutions .
Safety and Hazards
The safety information for “3’-Fluoro-[1,1’-biphenyl]-2,4’-dicarboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(2-carboxyphenyl)-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-7-8(5-6-11(12)14(18)19)9-3-1-2-4-10(9)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOGECZNEPCVQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683329 | |
Record name | 3'-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
CAS RN |
1261893-62-2 | |
Record name | [1,1′-Biphenyl]-2,4′-dicarboxylic acid, 3′-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261893-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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